2-Amino-2-(3-bromophenyl)propanoic acid
Overview
Description
2-Amino-2-(3-bromophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Modification
- 2-Amino-2-(3-bromophenyl)propanoic acid is involved in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, especially those with a furan or thiophene nucleus. These compounds are synthesized using zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
- The compound is used in the asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines, involving the synthesis of benzyl bromides and alkylation of glycine enolate derivatives (Monclus, Masson, & Luxen, 1995).
Analytical and Biochemical Studies
- It is used in the evaluation of phytotoxic and mutagenic effects, as demonstrated in a study where several cinnamic acid derivatives, including this compound derivatives, were tested for their effects on wheat seedlings (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
- In organometallic chemistry, ω-(4-Bromophenyl)alkanoic acids, which are structurally related to this compound, have been synthesized and used for borylation studies (Zaidlewicz & Wolan, 2002).
Medical Research
- Novel Pt(II)-complexes with an L-alanyl-based ligand, structurally related to this compound, have been synthesized and evaluated for their antiproliferative activity on cancer cells, showcasing potential applications in cancer treatment (Riccardi et al., 2019).
Material Science
- The compound is used in the modification of poly vinyl alcohol/acrylic acid hydrogels in radiation-induced polymer modification studies. These modifications have implications in medical applications, particularly due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Environmental Studies
- In environmental science, this compound-related compounds have been studied for their adsorption behavior, such as in the investigation of Henry's constants of similar amino acids in chromatographic processes, which is crucial for understanding their environmental interactions and separations (Han et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-2-(3-bromophenyl)propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions. It is a precursor to several neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine . Therefore, it can be inferred that this compound may interact with the same or similar targets.
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the synthesis of proteins and the production of neurotransmitters and hormones .
Pharmacokinetics
As an amino acid derivative, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its structural similarity to phenylalanine, it may influence the production of neurotransmitters and hormones, thereby affecting mood, cognition, and physiological responses to stress and exercise .
Properties
IUPAC Name |
2-amino-2-(3-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAAMUVAJIERNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40288163 | |
Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-36-2 | |
Record name | α-Amino-3-bromo-α-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7399-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 54406 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7399-36-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40288163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-(3-bromophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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